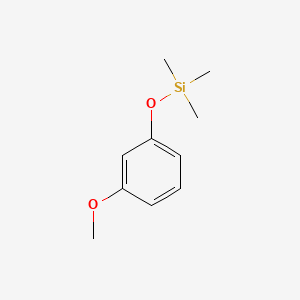![molecular formula C11H9Cl2N3OS B13824885 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is a compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. This compound is characterized by the presence of an amino group at the 6th position, a dichlorobenzyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable base.
Sulfur Introduction: The sulfur atom can be introduced through a thiolation reaction using a thiol reagent.
Amino Group Introduction: The amino group can be introduced through an amination reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms of the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer properties.
類似化合物との比較
Similar Compounds
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
- 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol
- 2-(Aminomethyl)-6-methyl-4-pyrimidinol
Uniqueness
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications.
特性
分子式 |
C11H9Cl2N3OS |
|---|---|
分子量 |
302.2 g/mol |
IUPAC名 |
4-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
InChIキー |
ISNYNTACPLOPAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


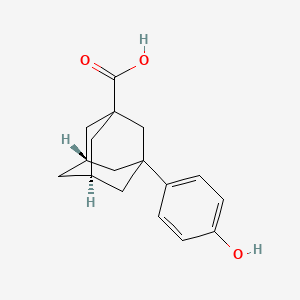
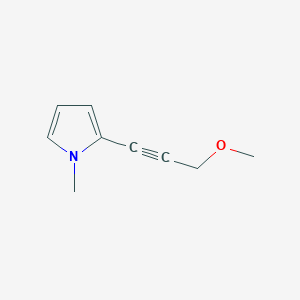
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
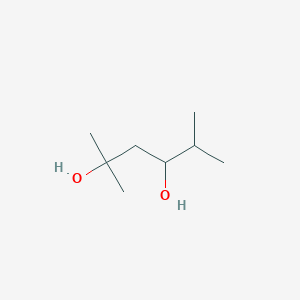
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
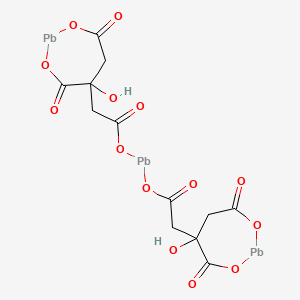
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
